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molecular formula C8H13N3 B8569754 2-Aminopropyl-3-aminopyridine

2-Aminopropyl-3-aminopyridine

Cat. No. B8569754
M. Wt: 151.21 g/mol
InChI Key: DADYOGNGBRZOMO-UHFFFAOYSA-N
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Patent
US07271270B2

Procedure details

2-aminopropyl-3-aminopyridine (172) (5.3 g, 35 mmol) is dissolved in 100 mL CHCl3 at room temperature. Ethyl chloromethylimidate hydrochloride (14 g, 89 mmol) is added followed by K2CO3 (25 g, 180 mmol). The suspension was stirred vigorously at room temperature for 3 hours. The reaction mixture is filtered through Celite and the solvent removed in vacuo. The residue is passed through a short plug of silica gel eluting with ethyl acetate to afford 3.7 g of 1-propyl-2-chloromethyl-7-azabenzimidazole (183).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ethyl chloromethylimidate hydrochloride
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(C)C[C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[CH:6][N:5]=1.C([O-])([O-])=O.[K+].[K+].[CH:18]([Cl:21])(Cl)Cl>>[CH2:4]([N:5]1[C:4]2[N:5]=[CH:6][CH:7]=[CH:8][C:9]=2[N:10]=[C:6]1[CH2:18][Cl:21])[CH2:9][CH3:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
NC(CC1=NC=CC=C1N)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Ethyl chloromethylimidate hydrochloride
Quantity
14 g
Type
reactant
Smiles
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred vigorously at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)N1C(=NC2=C1N=CC=C2)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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